An In-depth Technical Guide to Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate (CAS 1056634-62-8): Synthesis, Characterization, and Methodologies for Kinase Inhibitor Profiling
An In-depth Technical Guide to Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate (CAS 1056634-62-8): Synthesis, Characterization, and Methodologies for Kinase Inhibitor Profiling
This technical guide provides a comprehensive overview of Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate, a key chemical intermediate in the synthesis of advanced kinase inhibitors. While primarily documented as the direct precursor to the Janus Kinase (JAK) 1/2 inhibitor Momelotinib, its aminopyrimidine scaffold is a privileged structure found in numerous kinase inhibitors, including those targeting the Phosphoinositide 3-kinase (PI3K) pathway.
This document is structured for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple data sheet to provide a practical framework for the synthesis, characterization, and potential biological evaluation of this compound. We will detail established protocols and explain the scientific rationale behind them, empowering research teams to rigorously assess this and similar molecules for kinase-inhibitory activity.
Compound Overview and Significance
Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate (CAS 1056634-62-8) is a heterocyclic organic compound featuring a central 2-aminopyrimidine core. This core structure is critical as it mimics the adenine hinge-binding region of ATP, enabling competitive inhibition of a wide range of protein kinases. The morpholine and ethyl benzoate moieties provide opportunities for synthetic modification to enhance potency, selectivity, and pharmacokinetic properties.[1]
Its most prominent role is as the penultimate intermediate in the synthesis of Momelotinib (formerly CYT387), an inhibitor of JAK1 and JAK2 approved for the treatment of myelofibrosis.[2][3] The conversion involves the amidation of the ethyl ester to the final cyanomethyl amide active pharmaceutical ingredient.
Given the significant crosstalk between the JAK/STAT and PI3K/AKT/mTOR signaling pathways, and the shared structural motifs among their inhibitors, evaluating intermediates like this compound against other key cancer-related kinases such as PI3K is a logical step in lead discovery and optimization.[2] This guide will therefore use the PI3K pathway as a primary example for outlining robust biochemical and cellular evaluation methodologies.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1056634-62-8 | [1] |
| Molecular Formula | C₂₃H₂₄N₄O₃ | [1] |
| Molecular Weight | 404.46 g/mol | [1] |
| Appearance | White to off-white solid | Assumed from related compounds |
| Boiling Point | 635.2±65.0 °C (Predicted) | [4] |
| Density | 1.244±0.06 g/cm³ (Predicted) | [4] |
| Storage | Room temperature, desiccated | [1] |
Synthesis and Purification
The synthesis of Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This well-established route involves the coupling of a chloropyrimidine precursor with an aniline derivative. The causality behind this choice is the high reactivity of the 2-chloro position on the pyrimidine ring towards nucleophilic attack, driven by the electron-withdrawing nature of the ring nitrogens.
Synthesis Workflow
The overall synthetic strategy is a two-step process starting from commercially available reagents. First, a Suzuki coupling is performed to create the pyrimidine-benzoate core, followed by the SNAr reaction.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 4-(2-chloropyrimidin-4-yl)benzoate
This procedure is based on a standard Suzuki coupling reaction.[5]
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To a reaction flask, add 4-ethoxycarbonylphenylboronic acid (1.1 equivalents), 2,4-dichloropyrimidine (1.0 equivalent), and toluene (approx. 5 mL per mmol of dichloropyrimidine).
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Add a 2M aqueous solution of sodium carbonate (2.0 equivalents).
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Vigorously stir the biphasic mixture and sparge with nitrogen or argon for 15-20 minutes to degas the solution. This is a critical step to prevent oxidation of the palladium catalyst.
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Add tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents) to the mixture.
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Heat the reaction mixture to 80-90 °C and stir overnight under an inert atmosphere.
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Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.
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Dilute with ethyl acetate and wash with water, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the intermediate as a white solid.
Step 2: Synthesis of Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate
This procedure utilizes a p-toluenesulfonic acid (p-TsOH) catalyzed SNAr reaction.
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Suspend ethyl 4-(2-chloropyrimidin-4-yl)benzoate (1.0 equivalent) and 4-morpholinoaniline (1.2 equivalents) in 1,4-dioxane (approx. 10 mL per mmol of chloropyrimidine).
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Add p-toluenesulfonic acid monohydrate (0.9 equivalents). The acid catalyst protonates the pyrimidine ring, further activating it for nucleophilic attack.
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Heat the mixture to reflux (approx. 100 °C) and stir for 24-48 hours, monitoring progress by TLC or LC-MS.
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Cool the mixture to ambient temperature and concentrate under reduced pressure.
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Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution to neutralize the acid catalyst.
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Separate the organic layer, wash with water and brine, then dry over anhydrous sodium sulfate.
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Filter and concentrate the solution. The crude product will precipitate.
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Triturate the solid with methanol, filter, and wash with cold methanol to yield the final product as a solid.
Structural Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. Standard analytical techniques should be employed.
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¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the chemical environment of hydrogen atoms. The expected spectrum for this compound would show characteristic peaks for the aromatic protons, the ethyl ester group (a quartet and a triplet), and the morpholine protons (two triplets).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton of the molecule.
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Mass Spectrometry (MS): Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The expected [M+H]⁺ ion would be approximately 405.1925.
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HPLC (High-Performance Liquid Chromatography): Used to assess the purity of the compound. A reversed-phase C18 column with a water/acetonitrile gradient is typically suitable.
Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[6][7] Its frequent dysregulation in cancer makes it a high-priority target for drug development.[8] The core of the pathway involves the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) by PI3K. PIP3 then acts as a second messenger to recruit and activate downstream proteins, most notably the serine/threonine kinase AKT.
An inhibitor targeting PI3K, such as the topic compound could potentially, would bind to the ATP-binding pocket of the p110 catalytic subunit, preventing the phosphorylation of PIP2 and thereby blocking all downstream signaling. The primary cellular consequence of effective PI3K inhibition is the suppression of AKT phosphorylation at key residues (Threonine 308 and Serine 473), leading to cell cycle arrest and apoptosis.[9]
Biochemical and Cellular Assay Protocols
To validate the hypothesis that Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate inhibits PI3K, a tiered screening approach is necessary. This begins with direct enzymatic assays and is followed by cell-based assays to confirm on-target activity in a biological context.
Biochemical Assay: PI3K HTRF Kinase Assay
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, high-throughput method for measuring kinase activity.[10] The assay quantifies the production of PIP3 by measuring the displacement of a fluorescently labeled PIP3 tracer from a detection complex.
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- 2. medchemexpress.com [medchemexpress.com]
- 3. lookchem.com [lookchem.com]
- 4. ethyl 4-(2-(4-MorpholinophenylaMino)pyriMidin-4-yl)benzoate CAS#: 1056634-62-8 [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. Pharmacokinetics and Disposition of Momelotinib Revealed a Disproportionate Human Metabolite-Resolution for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate - CAS:1056634-62-8 - 江苏氩氪氙材料科技有限公司 [js-akx.com]

